3-(4-Propoxyphenyl)acrylic acid
CAS No.: 69033-81-4
Cat. No.: VC8456201
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 69033-81-4 |
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Molecular Formula | C12H14O3 |
Molecular Weight | 206.24 g/mol |
IUPAC Name | (E)-3-(4-propoxyphenyl)prop-2-enoic acid |
Standard InChI | InChI=1S/C12H14O3/c1-2-9-15-11-6-3-10(4-7-11)5-8-12(13)14/h3-8H,2,9H2,1H3,(H,13,14)/b8-5+ |
Standard InChI Key | WTYNDSOJMSGRQV-VMPITWQZSA-N |
Isomeric SMILES | CCCOC1=CC=C(C=C1)/C=C/C(=O)O |
SMILES | CCCOC1=CC=C(C=C1)C=CC(=O)O |
Canonical SMILES | CCCOC1=CC=C(C=C1)C=CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
3-(4-Propoxyphenyl)acrylic acid is identified by two CAS numbers: 151539-67-2 and 69033-81-4 . Its IUPAC name is (E)-3-(4-propoxyphenyl)prop-2-enoic acid, reflecting the trans configuration of the acrylic acid group relative to the propoxy-substituted phenyl ring . The compound’s structure is defined by the following key features:
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A phenyl ring with a propoxy (-OCHCHCH) substituent at the para position.
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An acrylic acid group (-CHCHCOOH) in the trans configuration.
The SMILES notation for the compound is CCCOC1=CC=C(C=C1)/C=C/C(=O)O, and its InChIKey is WTYNDSOJMSGRQV-VMPITWQZSA-N . These identifiers facilitate precise structural searches in chemical databases.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 206.24 g/mol | |
Boiling Point | 364.8°C (760 mm Hg) | |
Flash Point | 140.4°C | |
Storage Conditions | Ambient temperature |
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is commonly synthesized via the Knoevenagel condensation between 4-propoxybenzaldehyde and malonic acid. This reaction proceeds under acidic or basic conditions, typically using catalysts like piperidine or pyridine. The reaction mechanism involves the formation of a conjugated enolate intermediate, which subsequently undergoes dehydration to yield the α,β-unsaturated carboxylic acid.
An alternative route involves the esterification of 4-propoxyphenol with acrylic acid derivatives, followed by hydrolysis to the free acid. This method requires careful control of reaction conditions to avoid polymerization of the acrylic acid moiety.
Industrial Production
Industrial-scale synthesis prioritizes cost efficiency and yield optimization. Large batches often employ continuous-flow reactors to enhance heat transfer and minimize side reactions. Post-synthesis purification methods include recrystallization from ethanol-water mixtures or column chromatography using silica gel.
Physicochemical Properties and Reactivity
Thermal Stability and Solubility
The compound exhibits moderate thermal stability, with a boiling point of 364.8°C . It is sparingly soluble in water but readily dissolves in polar organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dichloromethane. The presence of the acrylic acid group enables participation in conjugate addition reactions, while the propoxy substituent influences electronic properties via resonance effects.
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1700 cm (C=O stretch) and ~1650 cm (C=C stretch) .
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NMR Spectroscopy:
Applications in Research and Industry
Materials Science
The compound serves as a monomer in the synthesis of poly(acrylic acid) derivatives, which are utilized in hydrogels, adhesives, and coatings. Its ability to undergo photopolymerization makes it valuable in UV-curable resins.
Organic Synthesis
The compound acts as a building block for synthesizing heterocyclic compounds, including coumarins and quinolinones, via cyclization reactions. Its α,β-unsaturated carbonyl system is also amenable to Diels-Alder reactions, enabling access to complex polycyclic structures.
Comparative Analysis with Structural Analogs
4-Methoxycinnamic Acid
Replacing the propoxy group with a methoxy moiety reduces the compound’s hydrophobicity, altering its solubility profile. This analog demonstrates enhanced UV absorption, making it preferable in sunscreen formulations.
4-Ethoxycinnamic Acid
Future Research Directions
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Biological Activity Screening: Systematic evaluation of the compound’s antimicrobial, anticancer, and enzyme-inhibition potential.
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Polymer Chemistry: Development of copolymers with tunable mechanical properties for biomedical applications.
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Green Synthesis: Exploration of solvent-free or catalytic methods to improve sustainability.
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